4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester
Overview
Description
4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester typically involves the esterification of 4-Chloro-3-(1-methylethyl)-benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 4-Chloro-3-(1-methylethyl)-benzoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(1-methylethyl)-benzoic acid: The parent acid form of the ester.
4-Chloro-3-(1-methylethyl)-benzyl alcohol: A related compound where the carboxyl group is reduced to an alcohol.
4-Chloro-3-(1-methylethyl)-benzamide: An amide derivative of the parent acid.
Uniqueness
4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester is unique due to its ester functional group, which imparts different chemical properties compared to its acid, alcohol, and amide counterparts. The ester group can undergo hydrolysis, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-chloro-3-propan-2-ylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMXHIWVFPGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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